2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine
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Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine is a heterocyclic compound that features a unique cyclooctapyrimidine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and methoxyphenyl groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired piperazine derivatives, which can then be further transformed into the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solid-phase synthesis, photocatalytic synthesis, and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-phenylpyridine: Shares structural similarities but differs in the ring system.
2-Phenyl-4-aminoquinoline: Another heterocyclic compound with distinct biological activities.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in having a methoxyphenyl group but with a different core structure
Uniqueness: 2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine is unique due to its cyclooctapyrimidine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-19-15-13-17(14-16-19)22-20-11-7-2-3-8-12-21(20)24-23(25-22)18-9-5-4-6-10-18/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCSEHPCLCBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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